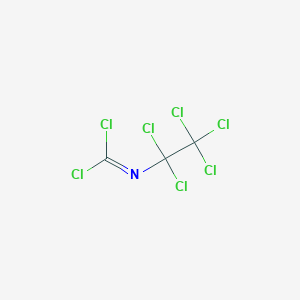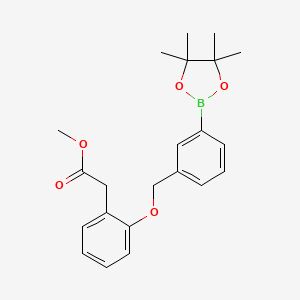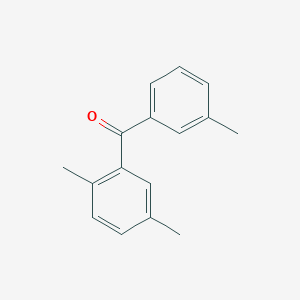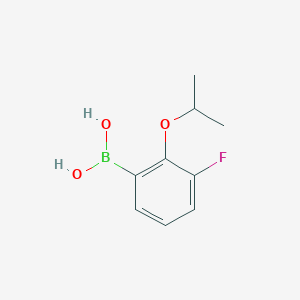
5-(4-Cbz-Aminopheny)-2-hydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cbz-Aminopheny)-2-hydroxypyrimidine, or simply Cbz-Aminopheny, is an organic compound that has been widely studied due to its potential applications in scientific research and lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for Cbz-Aminopheny.
科学的研究の応用
Cbz-Aminopheny has been widely studied due to its potential applications in scientific research and lab experiments. It has been used as a reagent in the synthesis of various compounds, such as 5-(4-Chlorobenzyl)-2-thiophenecarboxamides. It has also been used in the synthesis of novel thiazole-containing compounds, which have potential applications in the treatment of cancer. Additionally, Cbz-Aminopheny has been used as a starting material for the synthesis of other organic compounds, such as 5-(4-Chlorobenzyl)-2-thiophenecarboxamides.
作用機序
The mechanism of action of Cbz-Aminopheny is not yet fully understood. However, it is believed that it may act as a pro-drug, meaning that it is converted into its active form in the body. It is also believed that Cbz-Aminopheny may act as an inhibitor of certain enzymes. Additionally, it has been suggested that Cbz-Aminopheny may act as an agonist or antagonist of certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cbz-Aminopheny are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-bacterial, and anti-tumor effects. Additionally, it has been suggested that Cbz-Aminopheny may have neuroprotective effects, meaning that it may be beneficial for treating neurological disorders.
実験室実験の利点と制限
The main advantage of using Cbz-Aminopheny in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has low toxicity, making it safe to use in lab experiments. However, there are some limitations to using Cbz-Aminopheny in lab experiments. For example, it is not soluble in water and has a low solubility in organic solvents, making it difficult to use in certain experiments. Additionally, it is not very stable and can easily decompose in the presence of light or heat.
将来の方向性
There are a number of potential future directions for Cbz-Aminopheny. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for Cbz-Aminopheny, such as in the treatment of diseases or as a starting material for the synthesis of other organic compounds. Furthermore, research could be conducted to improve the stability and solubility of Cbz-Aminopheny, making it more suitable for use in lab experiments.
合成法
The synthesis of Cbz-Aminopheny involves a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde and ammonia in the presence of a base in an aqueous solution. This reaction produces 4-chlorobenzyl-amine, which is then reacted with 2-hydroxy-pyrimidine in the presence of a base to form Cbz-Aminopheny. The reaction can be represented by the following equation:
4-Chlorobenzaldehyde + Ammonia → 4-Chlorobenzyl-amine
4-Chlorobenzyl-amine + 2-Hydroxy-pyrimidine → Cbz-Aminopheny
特性
IUPAC Name |
benzyl N-[4-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17-19-10-15(11-20-17)14-6-8-16(9-7-14)21-18(23)24-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVYOGGKLCTYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CNC(=O)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)









